3-Methyl-2-cyclohexen-1-one 3-Methyl-2-cyclohexen-1-one 3-Methyl-2-cyclohexen-1-one, also known as MCH or fema 3360, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. 3-Methyl-2-cyclohexen-1-one exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methyl-2-cyclohexen-1-one has been primarily detected in feces. Within the cell, 3-methyl-2-cyclohexen-1-one is primarily located in the cytoplasm. 3-Methyl-2-cyclohexen-1-one has a caramel, cherry, and nut taste.
3-Methyl-2-cyclohexen-1-one is a cyclic olefin.
Brand Name: Vulcanchem
CAS No.: 1193-18-6
VCID: VC21190976
InChI: InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3
SMILES: CC1=CC(=O)CCC1
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

3-Methyl-2-cyclohexen-1-one

CAS No.: 1193-18-6

Cat. No.: VC21190976

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-cyclohexen-1-one - 1193-18-6

Specification

Description 3-Methyl-2-cyclohexen-1-one, also known as MCH or fema 3360, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. 3-Methyl-2-cyclohexen-1-one exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methyl-2-cyclohexen-1-one has been primarily detected in feces. Within the cell, 3-methyl-2-cyclohexen-1-one is primarily located in the cytoplasm. 3-Methyl-2-cyclohexen-1-one has a caramel, cherry, and nut taste.
3-Methyl-2-cyclohexen-1-one is a cyclic olefin.
CAS No. 1193-18-6
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 3-methylcyclohex-2-en-1-one
Standard InChI InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3
Standard InChI Key IITQJMYAYSNIMI-UHFFFAOYSA-N
SMILES CC1=CC(=O)CCC1
Canonical SMILES CC1=CC(=O)CCC1
Boiling Point 201.0 °C
Melting Point -21.0 °C
Mp -21 °
-21°C

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